molecular formula C18H18FN3O4S2 B2679033 (Z)-N-(3-(2-ethoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-fluorobenzamide CAS No. 865173-77-9

(Z)-N-(3-(2-ethoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-fluorobenzamide

Cat. No.: B2679033
CAS No.: 865173-77-9
M. Wt: 423.48
InChI Key: MSCRRLUIJLMAFO-UZYVYHOESA-N
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Description

The compound contains a benzo[d]thiazol-2(3H)-one moiety, which is a type of heterocyclic compound. This moiety is known to have various biological activities . The compound also contains a sulfamoyl group and a fluorobenzamide group, which could potentially contribute to its properties and reactivity.


Synthesis Analysis

While specific synthesis methods for this compound are not available, benzo[d]thiazol-2(3H)-one derivatives can be synthesized by 1,3-dipolar cycloaddition with propargyl bromide and different aryl azides in a copper-catalyzed one-pot reaction .


Chemical Reactions Analysis

The chemical reactivity of this compound could be influenced by the presence of the sulfamoyl and fluorobenzamide groups. For example, the fluorine atom could potentially undergo nucleophilic aromatic substitution reactions .

Scientific Research Applications

Antimicrobial Applications Studies on similar compounds have demonstrated promising antimicrobial properties. For example, new 5-arylidene derivatives bearing a fluorine atom in the benzoyl group have shown significant activity against various bacterial and fungal strains, highlighting the antimicrobial potential of fluorobenzamides containing thiazole and thiazolidine structures (Desai, Rajpara, & Joshi, 2013). Similarly, novel sulfonamides containing a 2-amino-1,3-thiazole fragment synthesized under solvent-free conditions exhibited antibacterial activity, underscoring the relevance of sulfonamide derivatives in combating microbial infections (Rafiee Pour et al., 2019).

Anticancer Applications The research into similar compounds has also indicated potential anticancer applications. For instance, Co(II) complexes of derivatives related to the compound have been synthesized and assessed for their fluorescence properties and anticancer activity, particularly against human breast cancer cell lines, suggesting a pathway for developing novel anticancer agents (Vellaiswamy & Ramaswamy, 2017). Additionally, novel benzothiazole acylhydrazones synthesized for their anticancer properties highlight the therapeutic importance of incorporating thiazole derivatives in drug design, further supporting the investigation into similar compounds for cancer treatment (Osmaniye et al., 2018).

Enzyme Inhibition Furthermore, studies have explored the enzyme inhibition capabilities of related compounds, particularly as carbonic anhydrase inhibitors. For example, novel sulfonamide derivatives have shown inhibitory effects on carbonic anhydrase isozymes, which are critical for physiological processes. Such inhibitors have potential applications in treating conditions like glaucoma, edema, and epilepsy, underscoring the importance of research into compounds with similar structures (Ilies et al., 2003).

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential biological activities. The benzo[d]thiazol-2(3H)-one moiety is a promising building block in the synthesis of semiconductors for plastic electronics , so this compound could potentially have applications in this area.

Properties

IUPAC Name

N-[3-(2-ethoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FN3O4S2/c1-2-26-10-9-22-15-8-7-14(28(20,24)25)11-16(15)27-18(22)21-17(23)12-3-5-13(19)6-4-12/h3-8,11H,2,9-10H2,1H3,(H2,20,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSCRRLUIJLMAFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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